benzaldehyde [5-(2,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde [5-(2,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone, also known as DCTH, is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of benzaldehyde [5-(2,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in tumor growth and inflammation. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in inflammation and pain.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the expression of various genes involved in tumor growth and inflammation. In vivo studies have shown that this compound can inhibit tumor growth and metastasis, reduce inflammation and pain, and improve the survival rate of animals with cancer.
Advantages and Limitations for Lab Experiments
Benzaldehyde [5-(2,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone has several advantages for use in lab experiments, including its high purity, stability, and low toxicity. However, there are also some limitations to its use, including its poor solubility in water and some organic solvents, which can limit its bioavailability and efficacy.
Future Directions
There are several future directions for research on benzaldehyde [5-(2,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone, including the development of more efficient and cost-effective synthesis methods, the optimization of its pharmacological properties, and the exploration of its potential applications in other fields such as catalysis and materials science. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects in humans.
In conclusion, this compound is a promising chemical compound that has been widely studied for its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound and its applications in various fields.
Synthesis Methods
Benzaldehyde [5-(2,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone can be synthesized through a multi-step process involving the reaction of 2,4-dichlorobenzylamine with thiosemicarbazide in the presence of benzaldehyde. The resulting product is then purified and characterized using various analytical techniques such as NMR, IR, and mass spectrometry.
Scientific Research Applications
Benzaldehyde [5-(2,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been shown to exhibit antitumor, antiviral, and anti-inflammatory activities. In biochemistry, this compound has been used as a fluorescent probe for the detection of metal ions and as a catalyst for various organic reactions. In materials science, this compound has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) and as a template for the synthesis of mesoporous materials.
properties
IUPAC Name |
(2Z)-2-[(E)-benzylidenehydrazinylidene]-5-[(2,4-dichlorophenyl)methyl]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3OS/c18-13-7-6-12(14(19)9-13)8-15-16(23)21-17(24-15)22-20-10-11-4-2-1-3-5-11/h1-7,9-10,15H,8H2,(H,21,22,23)/b20-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOCNBQXZIKIBC-KEBDBYFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/N=C\2/NC(=O)C(S2)CC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.